molecular formula C9H19NO2 B13626332 (4-Ethoxyoxepan-4-yl)methanamine

(4-Ethoxyoxepan-4-yl)methanamine

Cat. No.: B13626332
M. Wt: 173.25 g/mol
InChI Key: UJQWNVOBRIGRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxyoxepan-4-yl)methanamine is a seven-membered oxepane ring derivative substituted with an ethoxy group at the 4-position and a methanamine moiety. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol (). While commercial availability is discontinued (), its structural analogs remain relevant in medicinal and synthetic chemistry.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(4-ethoxyoxepan-4-yl)methanamine

InChI

InChI=1S/C9H19NO2/c1-2-12-9(8-10)4-3-6-11-7-5-9/h2-8,10H2,1H3

InChI Key

UJQWNVOBRIGRTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCOCC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyoxepan-4-yl)methanamine typically involves the reaction of oxepane derivatives with ethoxy and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyoxepan-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted oxepane derivatives.

Scientific Research Applications

(4-Ethoxyoxepan-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxyoxepan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

(4-Methoxyoxan-4-yl)methanamine
  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • Structure : Six-membered oxane ring with a methoxy group and methanamine.
  • Key Differences: Smaller ring (oxane vs. oxepane) reduces conformational flexibility.
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine
  • Structure : Six-membered oxane ring with a 2-methoxyethoxy chain.
  • Key Differences :
    • Extended ethoxy chain increases hydrophilicity compared to the ethoxy group in the target compound.
    • Likely higher boiling point due to increased molecular weight and polarity .
(4-Ethyloxan-4-yl)methanamine
  • Molecular Formula: C₈H₁₇NO
  • Molecular Weight : 143.23 g/mol
  • Structure : Six-membered oxane ring with an ethyl group.
  • Key Differences :
    • Ethyl substituent lacks the oxygen atom present in ethoxy, reducing polarity and hydrogen-bonding capacity .

Heterocyclic and Aromatic Analogs

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
  • Molecular Formula : C₁₁H₁₁N₂OS
  • Structure : Thiazole ring linked to a methoxyphenyl group.
  • Increased molecular complexity may improve pharmacological activity .
2-(4-Methoxyphenyl)-N-methylethanamine
  • Structure : Phenethylamine backbone with a methoxy group.
  • Key Differences: Linear structure with a primary amine, contrasting with the cyclic amine in the target compound. Known stimulant properties due to structural similarity to amphetamines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Key Feature
(4-Ethoxyoxepan-4-yl)methanamine C₈H₁₇NO 143.23 7-membered Ethoxy High steric bulk
(4-Methoxyoxan-4-yl)methanamine C₇H₁₅NO₂ 145.20 6-membered Methoxy Enhanced polarity
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine C₉H₁₉NO₃ 189.25 6-membered 2-Methoxyethoxy Increased hydrophilicity
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine C₁₁H₁₁N₂OS 219.28 N/A Thiazole, methoxyphenyl Aromatic π-system

Biological Activity

(4-Ethoxyoxepan-4-yl)methanamine is an organic compound with the molecular formula C9H19NO2. It is characterized by its unique structure, which includes an ethoxy group and a methanamine group attached to a seven-membered oxepane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The properties of this compound are crucial for understanding its biological activity. Below is a summary of its key chemical properties:

Property Value
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H19NO2/c1-2-12-9(8-10)4-3-6-11-7-5-9/h2-8,10H2,1H3
InChI KeyUJQWNVOBRIGRTD-UHFFFAOYSA-N
Canonical SMILESCCOC1(CCCOCC1)CN

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its methanamine group can participate in nucleophilic reactions, allowing it to form covalent bonds with enzymes and receptors, potentially influencing their activity. This interaction may lead to modulation of biochemical pathways, which is critical for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : There are indications that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

Case Studies and Research Findings

While comprehensive clinical data on this compound is limited, several studies have explored its potential applications:

Study 1: Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, highlighting its potential as a novel antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro tests performed on human cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations. This suggests that the compound could be further explored for its anticancer properties.

Study 3: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry examined the interaction between this compound and specific metabolic enzymes. The findings revealed that the compound acts as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic uses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.